

Molecular formula and weight of 2,3-Difluoro-6-methoxybenzonitrile.

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Compound of Interest

Compound Name: 2,3-Difluoro-6-methoxybenzonitrile

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Technical Guide: 2,3-Difluoro-6-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to **2,3-Difluoro-6-methoxybenzonitrile**, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

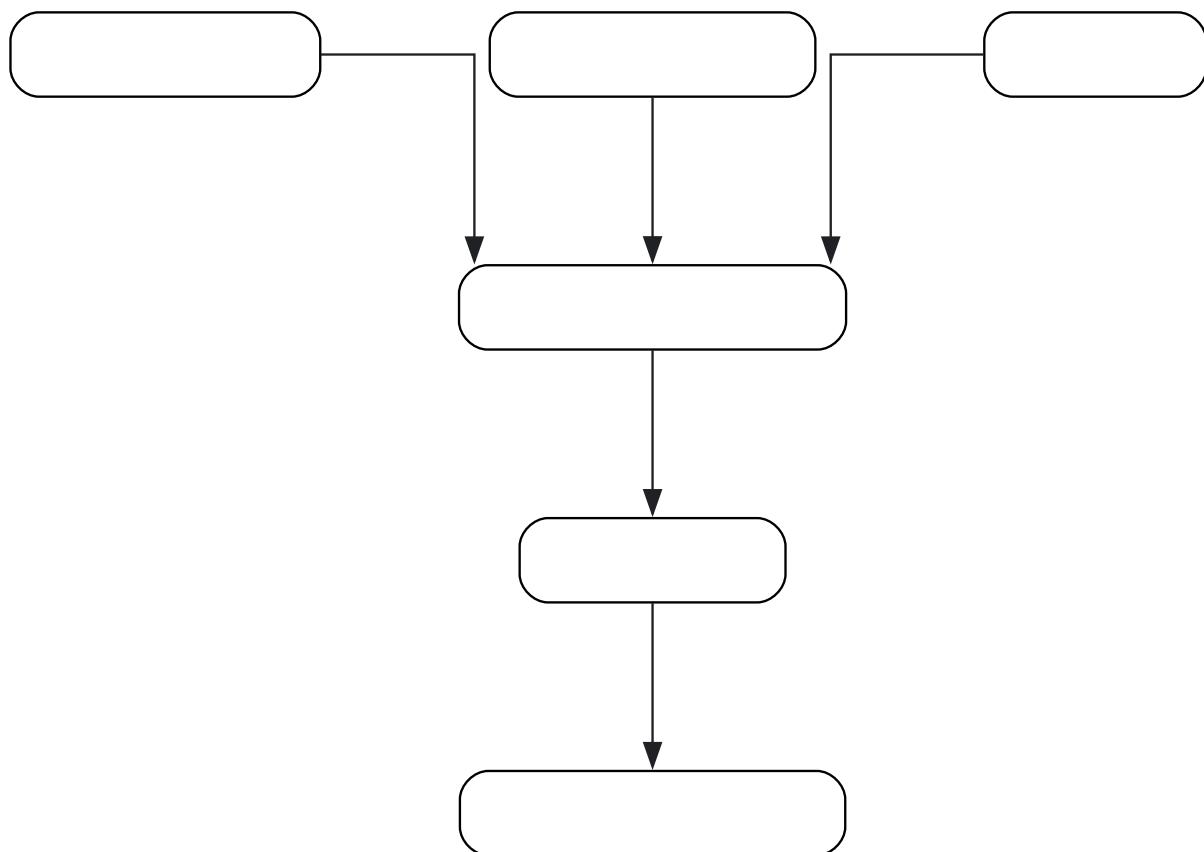
Core Molecular Data

2,3-Difluoro-6-methoxybenzonitrile is a substituted benzonitrile with the following molecular characteristics:

Property	Value	Citations
Molecular Formula	C ₈ H ₅ F ₂ NO	[1] [2] [3]
Molecular Weight	169.13 g/mol	[2] [3]
CAS Number	221202-34-2	[1] [2] [4]

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **2,3-Difluoro-6-methoxybenzonitrile** was not found in the immediate search, a general synthetic route can be inferred from procedures for structurally similar compounds, such as the cyanation of a fluorinated aromatic precursor. A representative workflow for the synthesis of a related difluoro-nitrobenzonitrile from a trifluoronitrobenzene precursor involves a nucleophilic aromatic substitution reaction.^[5] This common synthetic strategy in fluorine chemistry can be adapted for the synthesis of **2,3-Difluoro-6-methoxybenzonitrile**.



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A generalized workflow for the synthesis of fluorinated benzonitriles.

Experimental Protocols

General Synthesis Procedure (Adapted from a related compound^[5]):

A detailed protocol for the synthesis of 2,3-Difluoro-6-nitrobenzonitrile via cyanation of 2,3,4-Trifluoroniobenzene is described in US Patent 5,478,963A.[\[5\]](#) This procedure can serve as a methodological basis for the synthesis of **2,3-Difluoro-6-methoxybenzonitrile** from an appropriate precursor. The key steps involve:

- Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, dropping funnel, and thermometer.
- Reagents: The fluorinated benzene precursor is dissolved in a suitable solvent, such as tert-butanol.
- Reaction: A cyanide source, such as potassium cyanide (KCN), is added to the solution. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution.
- Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of water.
- Purification: The crude product is collected by suction filtration and can be further purified by recrystallization or chromatography.

Analytical Methods:

The characterization and purity assessment of **2,3-Difluoro-6-methoxybenzonitrile** can be achieved using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the chemical structure.[\[6\]](#)
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[\[6\]](#)
- Chromatography: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine purity.[\[7\]](#)

Safety and Handling

2,3-Difluoro-6-methoxybenzonitrile and related fluorinated benzonitriles are classified as irritants.[\[8\]](#)[\[9\]](#)[\[10\]](#) Proper safety precautions should be observed during handling:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][11]
- Ventilation: Handle in a well-ventilated area or a fume hood.[8]
- First Aid:
 - Skin Contact: Wash immediately with plenty of soap and water.[8]
 - Eye Contact: Rinse cautiously with water for several minutes.[11]
 - Inhalation: Move the person to fresh air.[8]
 - Ingestion: Rinse mouth with water and consult a physician.[10]

Applications in Drug Development

Substituted benzonitriles are important pharmacophores in medicinal chemistry.[12] The nitrile group can act as a hydrogen bond acceptor, mimicking carbonyl groups in biological targets. [12] Fluorine substitution can enhance metabolic stability and binding affinity. While specific applications of **2,3-Difluoro-6-methoxybenzonitrile** are not detailed in the initial search, it is identified as an intermediate for active pharmaceutical ingredients.[13] Its structural motifs are found in compounds developed as inhibitors for various enzymes.[12]

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